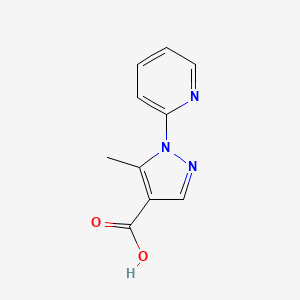

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Overview

Description

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, pyrazolo derivatives have been reported to inhibit cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.

Biochemical Pathways

If we consider its potential interaction with cdk2, it could affect cell cycle regulation pathways . Inhibition of CDK2 can halt the cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .

Pharmacokinetics

The properties of similar compounds suggest that it could be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys .

Result of Action

Based on the potential targets and pathways, it could lead to cell cycle arrest and apoptosis in cancer cells .

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions to enzymatic inhibition or activation .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications to the pyrazole ring could enhance the selectivity and potency against certain tumors .

Anti-inflammatory Effects

Another critical application lies in its anti-inflammatory properties. Compounds derived from this acid have been tested for their ability to modulate inflammatory pathways, making them candidates for treating diseases such as rheumatoid arthritis and other inflammatory conditions .

Neuroprotective Properties

Recent investigations have suggested that this compound may offer neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanism appears to involve the inhibition of neuroinflammatory processes and oxidative stress reduction .

Agrochemicals

Pesticide Development

this compound has been explored as a potential building block for novel pesticides. Its structural features allow for the design of molecules that can effectively target pests while minimizing environmental impact. Research has shown promising results in terms of efficacy against various agricultural pests, leading to further development in this area .

Herbicide Formulations

Additionally, this compound has been investigated for its use in herbicide formulations. The ability to inhibit specific biochemical pathways in plants could lead to effective weed management solutions without harming crops .

Material Science

Synthesis of Functional Materials

In material science, this compound is being utilized in the synthesis of functional materials, including polymers and nanomaterials. Its unique chemical properties facilitate the creation of materials with tailored characteristics for applications in electronics and photonics .

Catalyst Development

The compound has also shown potential as a catalyst in various chemical reactions, particularly those involving C–C bond formation. Its catalytic properties can enhance reaction efficiency and selectivity, making it valuable in organic synthesis processes .

Case Studies and Research Findings

Comparison with Similar Compounds

- 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

- 5-Methyl-1H-pyrazole-4-carboxylic acid

- 2-Methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile building block in drug design and synthesis.

Biological Activity

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 241798-60-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₀H₉N₃O₂

- Molecular Weight : 203.20 g/mol

- CAS Number : 241798-60-7

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biological targets:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and function.

- Antiviral Activity : Preliminary investigations suggest that this compound may exhibit antiviral effects, particularly against HIV. The structure-activity relationship (SAR) indicates that modifications at the C5 position can enhance activity against wild-type HIV strains, with effective compounds showing EC₅₀ values in the nanomolar range .

- Antimalarial Activity : Recent studies have highlighted its potential in antimalarial therapies, targeting PfATP4, a crucial enzyme in Plasmodium falciparum. Variants of the compound have demonstrated improved potency and metabolic stability, making them promising candidates for further development .

Case Studies and Experimental Data

Summary of Biological Activities

The compound's diverse biological activities can be summarized as follows:

- Antimicrobial : Effective against multiple bacterial strains.

- Antiviral : Potent against HIV with specific structural modifications enhancing efficacy.

- Antimalarial : Targets PfATP4 with promising results in both potency and metabolic stability.

Properties

IUPAC Name |

5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEIZYGGTNLXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588340 | |

| Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241798-60-7 | |

| Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.